(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid
Description
This compound is a bicyclic molecule featuring a 7-membered azabicyclo[4.1.0]heptane core. Key structural attributes include:
- Stereochemistry: (1S,3R,6R) configuration, critical for its spatial arrangement and interactions.
- Functional groups: A tert-butoxycarbonyl (Boc) group at position 2 and a carboxylic acid at position 2.
- Substituents: Two fluorine atoms at the 7-position, enhancing metabolic stability and electronic properties.
- Molecular rigidity: The bicyclo[4.1.0] system confers conformational constraints, influencing binding affinity and solubility.
Properties
Molecular Formula |
C12H17F2NO4 |
|---|---|
Molecular Weight |
277.26 g/mol |
IUPAC Name |
(1S,3R,6R)-7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-7(9(16)17)5-4-6-8(15)12(6,13)14/h6-8H,4-5H2,1-3H3,(H,16,17)/t6-,7-,8+/m1/s1 |
InChI Key |
IVJFSOOUUQXLOS-PRJMDXOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CC[C@@H]2[C@H]1C2(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2C1C2(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the fluorine atoms, and protection of the amine group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms and Boc group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.
Scientific Research Applications
(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural Analogues with Varying Ring Systems
Key Observations :
Functional Group Variations
Key Observations :
Key Observations :
Biological Activity
The compound (1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is a fluorinated bicyclic structure that has drawn interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, synthesis methods, and case studies.
Structure
The compound's structure can be described using its IUPAC name and molecular formula:
- IUPAC Name : (1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid
- Molecular Formula : C₁₃H₁₉F₂N₁O₄
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 287.29 g/mol |
| Boiling Point | Not available |
| Purity | ≥95% |
| Storage Temperature | Room Temperature (RT) |
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability.
Pharmacological Effects
Research indicates that compounds similar to (1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid exhibit a range of pharmacological effects:
- Antimicrobial Activity : Some studies suggest that bicyclic compounds can possess antimicrobial properties due to their ability to disrupt bacterial membranes.
- Anticancer Potential : The compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and proliferation.
Case Study 1: Anticancer Activity
A study evaluated the effect of fluorinated bicyclic compounds on cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial efficacy of similar bicyclic compounds was tested against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections.
Synthesis Methods
The synthesis of (1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid typically involves multi-step organic reactions:
- Formation of Bicyclic Framework : The initial step involves constructing the bicyclic core using cyclization reactions.
- Fluorination : Selective introduction of fluorine atoms is achieved through electrophilic fluorination methods.
- Carboxylation : The final step includes adding carboxylic acid functional groups to complete the molecular structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
